iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate
Description
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate is a coordination complex featuring iron in the +4 oxidation state, coordinated to the deprotonated form of 5-oxopyrrolidine-2-carboxylic acid. The ligand, 5-oxopyrrolidine-2-carboxylate, is a cyclic amide-carboxylate hybrid with a puckered five-membered ring structure. The iron(4+) center in this compound is rare, as iron typically adopts +2 or +3 oxidation states in biological and synthetic systems . The complex’s geometry and stability are influenced by the ligand’s ability to chelate via its carboxylate and amide groups, forming a rigid coordination environment. Structural studies of such complexes often rely on crystallographic tools like SHELX for refinement and validation .
Properties
CAS No. |
85200-40-4 |
|---|---|
Molecular Formula |
C10H10FeN2O6 |
Molecular Weight |
310.04 g/mol |
IUPAC Name |
iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+4/p-4 |
InChI Key |
BVENHKMMOVWIGG-UHFFFAOYSA-J |
Canonical SMILES |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the iron(4+) ion to lower oxidation states.
Substitution: The pyrrolidine ring can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) or iron(2+) complexes, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
Chemical Properties and Structure
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate has the molecular formula and is characterized by its iron(IV) center coordinated with a 5-oxopyrrolidine moiety. The unique structure provides opportunities for diverse applications, especially in drug development and catalysis.
Anticancer Activity
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including this compound, as anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.
In vitro studies demonstrated that modifications to the 5-oxopyrrolidine scaffold can enhance anticancer efficacy. For instance, certain substitutions on the phenyl ring of these derivatives have been shown to improve their activity by reducing cell viability significantly when compared to standard treatments like cisplatin .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Compounds derived from this structure have shown promising results against multidrug-resistant strains of Staphylococcus aureus. The ability to combat resistant pathogens is particularly crucial in the development of new antibiotics .
Catalysis
The unique electronic properties of iron(IV) complexes make them suitable candidates for catalysis in organic reactions. Their ability to act as oxidizing agents can facilitate various chemical transformations, which are essential in synthetic organic chemistry.
Coordination Chemistry
This compound can serve as a precursor for synthesizing other metal complexes. These complexes can be utilized in various applications ranging from sensors to electronic devices due to their tunable properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate involves its ability to interact with various molecular targets. The iron(4+) ion can participate in redox reactions, facilitating electron transfer processes. The pyrrolidine ring can interact with biological molecules, potentially influencing enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: Iron(4+) complexes require non-aqueous, anaerobic conditions to prevent reduction, unlike Fe(II) helicates, which are water-stable .
- Therapeutic Potential: While [Fe₂L₃]⁴⁺ cylinders target DNA junctions and exhibit low cytotoxicity to non-cancerous cells , iron(4+) derivatives may require encapsulation or stabilization for biomedical use.
- Computational Modeling : Density functional theory (DFT) studies predict that the ligand’s puckering amplitude (quantified via Cremer-Pople coordinates) modulates the iron center’s electron affinity .
Biological Activity
Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, highlighting significant findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by the presence of an iron ion in the +4 oxidation state coordinated with a 5-oxopyrrolidine moiety. This structure is significant for its interaction with biological systems, particularly in terms of chelation and redox activity.
Antioxidant Activity
The antioxidant properties of this compound derivatives have been evaluated using various assays. For instance, studies using the DPPH radical scavenging method indicated that certain derivatives exhibit high radical scavenging abilities, surpassing that of ascorbic acid, a well-known antioxidant. The introduction of specific substituents on the pyrrolidine ring has been shown to enhance antioxidant activity significantly .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine possess notable anticancer properties. In vitro tests on A549 human lung adenocarcinoma cells revealed that several compounds exhibited cytotoxic effects, with some reducing cell viability significantly compared to controls. For example:
| Compound | Viability (%) | Remarks |
|---|---|---|
| Compound 15 | 66% | More potent than 3,5-dimethylpyrazole |
| Compound 20 | 25% | Highest activity among tested derivatives |
These results suggest that structural modifications, particularly the presence of free amino groups, enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties against multidrug-resistant pathogens. In vitro assays demonstrated effective inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The structure–activity relationship indicates that specific functional groups contribute to enhanced antimicrobial activity:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | <8 | Effective |
| E. coli | <16 | Moderate |
These findings highlight the potential of these compounds as leads for developing new antimicrobial agents targeting resistant strains .
Case Study 1: Anticancer Efficacy
A study involving a series of 5-oxopyrrolidine derivatives assessed their anticancer activity against A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours. The results indicated a clear structure-dependent relationship in cytotoxicity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial efficacy of these compounds against clinically relevant pathogens. The study employed broth microdilution techniques to determine minimum inhibitory concentrations (MICs). Results showed promising activity against resistant strains, suggesting that this compound derivatives could be developed into effective treatments for infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. What diastereoselective synthesis methods are effective for preparing iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of pyrrolidinone carboxylate derivatives typically employs diastereoselective Michael addition or cyclization reactions. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via [3+2] cycloaddition using aryl aldehydes and methyl acrylate, with Lewis acids (e.g., ZnCl₂) as catalysts to enhance diastereoselectivity . Reaction conditions (solvent polarity, temperature, and catalyst loading) are optimized via factorial design experiments. Yield and stereochemical outcomes are validated using -NMR coupling constants and X-ray diffraction (XRD) to confirm spatial arrangements .
Q. How are spectroscopic and crystallographic techniques applied to validate the structure of this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, the 5-oxopyrrolidinone ring shows characteristic carbonyl () and α-proton () signals .
- XRD : SHELXL refines crystallographic data to determine bond lengths, angles, and oxidation states. For iron(4+), metal-ligand distances (e.g., Fe–O ≈ 1.9–2.1 Å) and B-factor analysis validate coordination geometry .
- Elemental Analysis : Combustion analysis confirms empirical formulas (e.g., C:H:N:Fe ratios) with <0.3% deviation .
Q. What protocols ensure purity assessment of this compound in synthetic workflows?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. Purity >98% is required for pharmacological studies .
- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to detect solvent residues or hydrated forms.
- Melting Point Consistency : Sharp melting ranges (<2°C variation) indicate crystalline homogeneity .
Advanced Research Questions
Q. How does pyrrolidine ring puckering influence the reactivity and stability of this compound?
- Methodological Answer : Puckering amplitude () and phase angle () are calculated using Cremer-Pople coordinates derived from XRD data . For example, a higher (e.g., ) correlates with increased ring strain, enhancing susceptibility to nucleophilic attack at the carbonyl group. Molecular dynamics simulations (AMBER force field) model puckering dynamics under varying pH and temperature conditions . Contradictions between computational and experimental puckering parameters may arise from crystal packing effects, requiring solvent-adjusted DFT refinements .
Q. What computational strategies model the electronic structure and redox behavior of the iron(4+) center in this complex?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. Iron(4+) exhibits a high-spin configuration, validated by Mössbauer spectroscopy () .
- Cyclic Voltammetry : Scans in acetonitrile (vs. Ag/AgCl) identify oxidation potentials. A quasi-reversible Fe wave () suggests stability against disproportionation .
Q. How are mechanistic pathways elucidated for reactions involving this compound as a catalyst or substrate?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : in deuterated solvents indicates rate-limiting proton transfer steps.
- In-situ FTIR : Tracks carbonyl stretching frequency shifts during ligand substitution (e.g., decreases by 20 cm upon Fe coordination) .
- EPR Spectroscopy : Detects radical intermediates in oxidation reactions (e.g., -tensor anisotropy at 2.0–2.2 for Fe-centered radicals) .
Q. What in vitro assays evaluate the pharmacological activity of this compound?
- Methodological Answer :
- MTT Assay : HepG2 or Huh-7 cells are treated with 1–100 µM compound for 48 hrs. IC values <10 µM indicate cytotoxic potential .
- NF-κB Luciferase Reporter Assay : Measures inhibition of inflammatory signaling (e.g., TNF-α-induced luciferase activity reduced by >50% at 20 µM) .
- Flow Cytometry : Cell cycle arrest (G1/S phase) is quantified via propidium iodide staining .
Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- Advanced questions integrate multidisciplinary approaches (e.g., crystallography, computational chemistry, pharmacology).
- Contradictions in puckering dynamics or redox behavior require iterative validation via hybrid experimental-computational workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
